molecular formula C5H8N2O2 B7963374 (2-Amino-5-methyl-oxazol-4-yl)-methanol

(2-Amino-5-methyl-oxazol-4-yl)-methanol

Cat. No.: B7963374
M. Wt: 128.13 g/mol
InChI Key: FQRBGDCAIFRJKC-UHFFFAOYSA-N
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Description

(2-Amino-5-methyl-oxazol-4-yl)-methanol is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-methyl-oxazol-4-yl)-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-2-methylpropan-1-ol with glyoxal under acidic conditions to form the oxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2-Amino-5-methyl-oxazol-4-yl)-methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Amino-5-methyl-oxazol-4-yl)-methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically involve interactions with key functional groups in the target molecules.

Comparison with Similar Compounds

  • (2-Amino-5-methyl-oxazol-4-yl)-methanol
  • (2-Amino-4-methyl-oxazol-5-yl)-methanol
  • (2-Amino-5-ethyl-oxazol-4-yl)-methanol

Comparison: this compound is unique due to the specific positioning of its amino and hydroxyl groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2-amino-5-methyl-1,3-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRBGDCAIFRJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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